molecular formula C11H11NO3 B3427600 2-(3-Cyanophenoxy)-2-methylpropanoic acid CAS No. 605680-37-3

2-(3-Cyanophenoxy)-2-methylpropanoic acid

Cat. No. B3427600
CAS RN: 605680-37-3
M. Wt: 205.21 g/mol
InChI Key: AVHGDSZXILUJGC-UHFFFAOYSA-N
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Description

2-(3-Cyanophenoxy)-2-methylpropanoic acid is a chemical compound that is used in scientific research for its various biological properties. It is also known as fenoxycarb, an insecticide that is used to control pests in agriculture.

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenoxy)-2-methylpropanoic acid is not fully understood. It is believed to work by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and ultimately lead to paralysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Cyanophenoxy)-2-methylpropanoic acid vary depending on the organism being studied. In insects, it has been found to cause paralysis and death. In mammals, it has been found to have an effect on the nervous system, leading to symptoms such as tremors, convulsions, and respiratory distress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Cyanophenoxy)-2-methylpropanoic acid in lab experiments is its insecticidal properties. It can be used to control pests in agriculture, making it a valuable tool for researchers studying crop protection. However, one limitation is its potential toxicity to mammals, which can make it difficult to use in experiments involving animals.

Future Directions

There are several future directions for research involving 2-(3-Cyanophenoxy)-2-methylpropanoic acid. One area of interest is its potential use as a treatment for neurological disorders, such as Alzheimer's disease. Another area of interest is its potential use as a tool for studying the nervous system, particularly the role of acetylcholine in neurotransmission. Additionally, researchers may explore the use of 2-(3-Cyanophenoxy)-2-methylpropanoic acid in other areas of agriculture, such as pest control in aquaculture.

Scientific Research Applications

2-(3-Cyanophenoxy)-2-methylpropanoic acid is used in scientific research for its various biological properties. It has been found to have insecticidal properties and is used to control pests in agriculture. It is also used in the study of the nervous system, as it has been found to have an effect on the neurotransmitter acetylcholine.

properties

IUPAC Name

2-(3-cyanophenoxy)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-11(2,10(13)14)15-9-5-3-4-8(6-9)7-12/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHGDSZXILUJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyanophenoxy)-2-methylpropanoic acid

CAS RN

605680-37-3
Record name 2-(3-cyanophenoxy)-2-methylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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